5-Tetradecenedioic acid, (5Z)-
CAS No.: 128823-59-6
Cat. No.: VC16989540
Molecular Formula: C14H24O4
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128823-59-6 |
|---|---|
| Molecular Formula | C14H24O4 |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | (Z)-tetradec-5-enedioic acid |
| Standard InChI | InChI=1S/C14H24O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h3,5H,1-2,4,6-12H2,(H,15,16)(H,17,18)/b5-3- |
| Standard InChI Key | ZUAMFASDJCGODP-HYXAFXHYSA-N |
| Isomeric SMILES | C(CCC/C=C\CCCC(=O)O)CCCC(=O)O |
| Canonical SMILES | C(CCCC=CCCCC(=O)O)CCCC(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
(5Z)-5-Tetradecenedioic acid (IUPAC name: (5Z)-tetradec-5-enedioic acid) has the molecular formula C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol. Its structure consists of a 14-carbon backbone with terminal carboxylic acid groups (-COOH) and a cis-configured double bond between carbons 5 and 6 . The Z configuration ensures that the higher-priority substituents (carboxylic acid chains) reside on the same side of the double bond, influencing its stereochemical behavior.
Key Structural Features:
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Backbone: HOOC-(CH₂)₃-CH=CH-(CH₂)₇-COOH
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Double bond position: Δ⁵ (between C5 and C6)
Spectral and Computational Data
Synthesis and Chemical Modification
Stereoselective Synthesis
The Z-configured double bond necessitates stereocontrolled synthetic strategies. A plausible route involves:
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Wittig Reaction: Coupling a C5 aldehyde with a C9 phosphonium ylide to install the cis double bond .
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Oxidation: Subsequent oxidation of terminal alcohols to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) .
Example Protocol (adapted from ):
A solution of tetradeca-5,9-dien-1,14-diol (0.46 g, 2.0 mmol) in dichloromethane is treated with oxalyl chloride to form the corresponding diacid chloride. Reaction with diaminoalkanes under basic conditions yields polyamide precursors.
Derivatization Strategies
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Esterification: Reacting with ethylene glycol or diaminoalkanes to generate polymers .
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Amidation: Coupling with bioactive molecules (e.g., lithocholic acid) for pharmaceutical applications .
Physicochemical Properties
Comparative Analysis with Analogues
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, with decarboxylation likely at elevated temperatures .
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Chemical Reactivity: The cis double bond participates in Diels-Alder reactions, hydrogenation, and epoxidation .
Biological and Industrial Applications
Material Science Applications
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Polymer Synthesis: Serves as a monomer for unsaturated polyesters, enhancing flexibility and thermal stability .
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Surfactants: Derivatives with polyethylene glycol (PEG) chains act as biodegradable emulsifiers .
Challenges and Future Directions
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Synthetic Scalability: Current methods rely on low-yield stereoselective reactions; catalytic asymmetric hydrogenation could improve efficiency.
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Toxicological Profiling: No data exist on acute or chronic toxicity, necessitating in vivo studies.
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Functional Materials: Exploration of photo-crosslinkable polymers using the conjugated diene system.
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